molecular formula C8H13ClN2 B1265854 Phenelzine hydrochloride CAS No. 5470-36-0

Phenelzine hydrochloride

Cat. No.: B1265854
CAS No.: 5470-36-0
M. Wt: 172.65 g/mol
InChI Key: YXTQJIOOEPPOBO-UHFFFAOYSA-N
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Description

Phenelzine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unique Response in Atypical Depression

Phenelzine hydrochloride has been identified as uniquely effective in treating atypical depression, a distinct subgroup of unipolar depressive illness. This efficacy is particularly notable in patients who also experience spontaneous panic attacks, suggesting a specific pharmacological profile for this medication in certain depressive conditions (Quitkin et al., 1990).

Neurochemical Impact

Phenelzine significantly alters brain chemistry upon acute administration. It increases brain levels of key neurotransmitters like norepinephrine, dopamine, and serotonin. It also affects amino acids such as alanine and gamma-aminobutyric acid (GABA). These neurochemical changes have a prolonged impact, with effects on monoamine oxidase (MAO) activity and monoamines observed even weeks after administration, indicating long-term neurochemical implications of phenelzine use (Parent et al., 2000).

Neuroprotection in Traumatic Brain Injury

Phenelzine has demonstrated neuroprotective effects in contexts such as traumatic brain injury. It scavenges lipid peroxidation-derived reactive aldehydes like 4-hydroxynonenal, contributing to the preservation of mitochondrial function and enhancing cortical tissue sparing after brain injury (Singh et al., 2013).

Attenuation of Oxidative Stress

The drug exhibits properties that attenuate oxidative stress, which is implicated in neurodegenerative disorders. Phenelzine not only inhibits MAO and primary amine oxidase but also sequesters reactive aldehydes, potentially mitigating oxidative damage in neurological diseases (Baker et al., 2019).

Modulation of Brain Amino Acids and Neurotransmitters

Phenelzine and its active metabolite β-phenylethylidenehydrazine (PEH) influence levels of various amino acids and neurotransmitters in the brain. Notably, they increase levels of L-tyrosine and GABA, suggesting potential therapeutic applications beyond their traditional use as antidepressants (Matveychuk et al., 2014).

Interaction with Peripheral-Type Benzodiazepine Receptors

Phenelzine has been shown to modulate peripheral-type benzodiazepine receptors, which could be an adaptive response to antidepressant-induced hormonal and cellular alterations. This interaction suggests a broader pharmacological impact of phenelzine, affecting systems beyond the central neurotransmitter pathways (Weizman et al., 1993).

Mechanism of Action

Target of Action

Phenelzine hydrochloride primarily targets monoamine oxidase (MAO) , an enzyme responsible for the breakdown of neurotransmitters . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former .

Mode of Action

This compound acts as an inhibitor of monoamine oxidase. It prevents the breakdown of monoamine neurotransmitters such as serotonin, melatonin, norepinephrine, epinephrine, and dopamine . This leads to an increase in the extracellular concentrations of these neurochemicals, thereby altering neurochemistry and neurotransmission .

Biochemical Pathways

The inhibition of MAO by this compound affects several biochemical pathways. It results in increased endogenous concentrations of norepinephrine, dopamine, and serotonin . This drug also influences the GABA-glutamate balance in the brain, sequesters reactive aldehydes, and inhibits primary amine oxidase .

Pharmacokinetics

This compound is well absorbed and primarily metabolized via monoamine oxidase. It is oxidized via monoamine oxidase (primary pathway) and acetylation (minor pathway). About 73% of the drug is excreted in urine as metabolites . The half-life elimination of this compound is approximately 11.6 hours .

Result of Action

The inhibition of MAO by this compound leads to increased concentrations of neurotransmitters in the brain. This results in mood elevation, making it effective in the treatment of conditions like atypical, nonendogenous, or neurotic depression . It also has neuroprotective/neurorescue properties .

Safety and Hazards

Phenelzine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Phenelzine .

Future Directions

Phenelzine controls the symptoms of depression but does not cure the condition. It may take 4 weeks or longer for you to feel the full benefit of Phenelzine. Continue to take Phenelzine even if you feel well. Do not stop taking Phenelzine without talking to your doctor .

Biochemical Analysis

Biochemical Properties

Phenelzine hydrochloride acts as an inhibitor and substrate of monoamine oxidase, leading to elevated brain levels of catecholamines and serotonin . It interacts with enzymes such as monoamine oxidase A and B, inhibiting their activity. This inhibition prevents the breakdown of neurotransmitters like dopamine, noradrenaline, and serotonin, thereby increasing their levels in the brain . Additionally, this compound has a structure similar to amphetamine, which influences the uptake and release of these neurotransmitters .

Cellular Effects

This compound affects various cell types and cellular processes. It elevates brain levels of gamma-aminobutyric acid (GABA) and alanine by inhibiting the transaminases that metabolize these amino acids . This elevation influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s enhancement of phenethylamine levels may also contribute to its overall antidepressant effects .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a non-selective and irreversible inhibitor of monoamine oxidase . By inhibiting both isoforms of monoamine oxidase (MAO-A and MAO-B), this compound increases the concentrations of norepinephrine, dopamine, and serotonin . This inhibition results in elevated levels of these neurotransmitters, which are crucial for mood regulation and anxiety reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is shown to elevate brain levels of GABA and alanine, and inhibit the activity of transaminases . Over time, this compound’s stability and degradation can influence its long-term effects on cellular function. Supplementation with pyridoxine hydrochloride (vitamin B6) is advisable during phenelzine treatment to mitigate related side effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it exhibits neuroprotective and anxiolytic properties . At high doses, this compound can lead to toxic or adverse effects, including reduction of nitrative stress and potential anticonvulsant actions . The compound’s effects on brain-derived neurotrophic factor, neural cell adhesion molecules, and anti-apoptotic factors are also dosage-dependent .

Metabolic Pathways

This compound is primarily metabolized via oxidation by monoamine oxidase and acetylation . Major metabolites include phenylacetic acid, 2-phenylethylamine, and 4-hydroxyphenylacetic acid, while N-acetyl-phenelzine is a minor metabolite . These metabolic pathways influence the compound’s overall efficacy and duration of action.

Transport and Distribution

This compound is well-distributed within cells and tissues, penetrating the central nervous system effectively . The volume of distribution is challenging to determine due to its extensive tissue penetration . The compound’s transport and distribution are influenced by its interactions with various transporters and binding proteins.

Subcellular Localization

This compound’s subcellular localization involves its distribution within various cellular compartments. The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors ensure that this compound reaches its desired sites of action within the cell.

Properties

IUPAC Name

2-phenylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTQJIOOEPPOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228145
Record name Hydrazine, (2-phenylethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-36-0, 77430-25-2
Record name Hydrazine, (2-phenylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenelzine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2-phenylethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenelzine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, (2-phenylethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENELZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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